(3-Methylpiperidin-3-yl)methanol
Description
Chemical Identity and Nomenclature
(3-Methylpiperidin-3-yl)methanol is a piperidine derivative with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . Its systematic IUPAC name, This compound , reflects its structural features: a six-membered piperidine ring with a methyl group and a hydroxymethyl group attached to the third carbon. Key identifiers include:
The compound’s stereochemical complexity arises from the axial or equatorial positioning of substituents on the piperidine ring, a feature critical to its reactivity.
Historical Context in Piperidine Chemistry
Piperidine derivatives have been studied since the mid-19th century, with piperidine itself first isolated from black pepper alkaloids by Auguste Cahours and Thomas Anderson. The structural elucidation of piperidine in the 1880s by Albert Ladenburg marked a turning point in heterocyclic chemistry, enabling targeted synthesis of derivatives. This compound emerged as part of broader efforts to functionalize piperidine for pharmaceutical applications, particularly in the late 20th century. Its synthesis often leverages classical methods such as hydrogenation of pyridine derivatives or reductive amination.
Significance in Organic Chemistry Research
This compound serves as a versatile intermediate in asymmetric synthesis and drug development:
- Catalysis : Used in enantioselective reactions, such as the addition of diethylzinc to aldehydes, where its chiral centers influence stereochemical outcomes.
- Pharmaceuticals : Acts as a building block for orexin receptor antagonists (e.g., MK-6096) and sigma-1 receptor ligands.
- Structural Studies : Computational analyses of its conformation (e.g., chair vs. boat) inform molecular docking simulations for drug design.
Overview of Academic Literature and Research Focus
Recent studies emphasize synthetic optimization and applications:
- Synthetic Routes : Biocatalytic transamination and crystallization-induced dynamic resolution have been employed to achieve high enantiomeric purity.
- Drug Discovery : Derivatives of this compound show promise in targeting neurological disorders, with compound 1 (a sigma-1 receptor agonist) exhibiting a Kᵢ value of 3.2 nM.
- Computational Modeling : Molecular dynamics simulations reveal interactions with key amino acid residues (e.g., Glu172, Asp126) in receptor binding sites.
Tables and structural analyses dominate the literature, with a focus on reaction yields, stereochemical outcomes, and pharmacological activity. Research gaps include limited data on large-scale industrial synthesis and environmental impact.
Properties
IUPAC Name |
(3-methylpiperidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)3-2-4-8-5-7/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGCHHGYZKQCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598913 | |
| Record name | (3-Methylpiperidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221298-00-6 | |
| Record name | (3-Methylpiperidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methylpiperidin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Asymmetric Synthesis via Michael Reaction and Biocatalytic Transamination
A prominent method for preparing (3-Methylpiperidin-3-yl)methanol derivatives, particularly the (3R,6R)-6-methyl isomer, involves a four-step process starting from methyl vinyl ketone and diethyl malonate:
Step 1: Solvent-free Michael Reaction
Methyl vinyl ketone reacts with diethyl malonate under solvent-free conditions to form a lactam acid mixture containing trans and cis isomers.Step 2: Biocatalytic Transamination
The lactam acid mixture undergoes a biocatalytic transamination, which introduces the amino group stereoselectively.Step 3: Crystallization-Induced Dynamic Resolution
This key step converts the trans/cis mixture into the desired trans-lactam acid salt with >95% diastereomeric excess and 91% yield, enhancing stereochemical purity.Step 4: Reduction to this compound
The lactam acid salt is reduced to the target alcohol.
This method achieves an overall yield of approximately 40% and is notable for its practical scalability and stereochemical control.
| Step | Reaction Type | Key Features | Yield / Purity |
|---|---|---|---|
| 1 | Solvent-free Michael Reaction | Formation of lactam acid mixture | Not specified |
| 2 | Biocatalytic Transamination | Stereoselective amination | Not specified |
| 3 | Crystallization-Induced Resolution | >95% diastereomeric excess, 91% yield | >95% de, 91% yield |
| 4 | Reduction | Conversion to this compound | Overall 40% yield from start |
Alkylation and Reduction Route
Another common synthetic approach involves:
Alkylation of Piperidine Derivatives
Starting from piperidine or substituted piperidines, alkylation at the 3-position introduces the methyl group.Subsequent Reduction
The intermediate is then reduced to introduce the hydroxymethyl group at the 3-position.
This method is often used to prepare the hydrochloride salt form of (S)-(3-Methylpiperidin-3-yl)methanol, which is characterized by a molecular formula C7H16ClNO and molecular weight 165.66 g/mol.
Catalytic and Chiral Auxiliary Methods
In related piperidine derivatives, improved processes have been reported involving:
Chiral Catalysts such as diphenylprolinol-TBDMS to promote stereoselective addition reactions.
Dehydrating Agents and Molecular Sieves to drive condensation reactions.
Reduction with Sodium Borohydride/BF3·OEt2 to convert intermediates to the alcohol.
Though these methods are described for analogs like N-protected 4-(4-fluorophenyl)piperidin-3-yl)methanol, the principles can be adapted for this compound synthesis to improve enantiomeric purity and yield.
Analytical Confirmation and Purity Assessment
NMR Spectroscopy (1H-NMR) is routinely used to confirm the structure and stereochemistry of the synthesized compound.
FT-IR Spectroscopy identifies characteristic functional groups such as hydroxyl (C-O stretch) and piperidine ring vibrations.
Crystallization and Chromatographic Techniques ensure high purity and isolation of desired stereoisomers.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: (3-Methylpiperidin-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the nitrogen atom in the piperidine ring.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides and amines .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield corresponding ketones or aldehydes, while reduction can produce various alcohols and amines .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
This compound has been studied for its interactions with various adrenergic receptors, particularly the alpha-2 adrenergic receptor subtypes. Research indicates that derivatives of (3-Methylpiperidin-3-yl)methanol can act as selective antagonists for the alpha-2C subtype, which is implicated in the treatment of mental health disorders, such as anxiety and depression . The compound's ability to modulate neurotransmitter activity makes it a candidate for drug development targeting central nervous system disorders.
Case Study: Alpha-2C Antagonists
A patent describes the use of this compound derivatives as alpha-2C antagonists. These compounds have shown promise in preclinical studies for alleviating stress-induced mental disturbances . The selective nature of these compounds could lead to fewer side effects compared to non-selective adrenergic antagonists.
Organic Synthesis
Building Block for Heterocycles
this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in multiple organic reactions, including Mannich reactions, which are crucial for forming complex molecular architectures .
Data Table: Synthesis Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Mannich Reaction | β-keto esters + amines | Polysubstituted piperidones |
| Hydride Reduction | Catalytic conditions | 4-Piperidols |
| Carbonylation | Under acidic conditions | Functionalized derivatives |
Green Chemistry Applications
Recent studies emphasize the importance of green chemistry principles in synthesizing this compound derivatives. The focus is on minimizing hazardous solvents and maximizing yield through environmentally friendly methods . This aligns with current trends towards sustainable practices in chemical manufacturing.
Mechanism of Action
The mechanism of action of (3-Methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the nitrogen atom in the piperidine ring play crucial roles in its reactivity and binding affinity. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and cellular metabolism .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (3-Methylpiperidin-3-yl)methanol with six analogs, highlighting key structural and physicochemical differences:
Key Observations:
- Substituent Effects on Molecular Weight: The addition of aromatic (e.g., benzyl, pyridinyl) or bulky (e.g., cyclopropylmethyl) groups increases molecular weight significantly, impacting solubility and reactivity.
- Functional Group Diversity: Amino (in 885268-85-9) and pyridinyl (in 1903245-67-9) substituents introduce hydrogen-bonding or aromatic stacking capabilities, enhancing binding affinity in drug design .
Biological Activity
(3-Methylpiperidin-3-yl)methanol, a compound characterized by its piperidine ring structure with a methyl group at the 3-position and a hydroxymethyl group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 129.20 g/mol
- Structure : Contains a piperidine ring with a hydroxymethyl group attached to the nitrogen atom.
Research indicates that this compound interacts with various molecular targets, influencing several biological pathways. Key mechanisms include:
- Neuroprotective Effects : The compound has shown potential in protecting neurons from damage, which may be beneficial in neurodegenerative diseases.
- Receptor Binding : Interaction studies suggest that the compound exhibits binding affinity to neurotransmitter receptors, particularly those involved in neurological functions. Modifications to its structure can significantly alter its interaction profile, enhancing or diminishing pharmacological effects .
Biological Activities
The compound's biological activities are summarized as follows:
Case Studies and Research Findings
-
Neuroprotective Study :
- A study highlighted the neuroprotective effects of this compound derivatives in models of oxidative stress. The results indicated a significant reduction in cell death rates compared to control groups, suggesting its potential for treating neurodegenerative conditions.
-
Anti-inflammatory Research :
- In a synthesis project involving benzoxazolinone derivatives, it was found that introducing a 3-methylpiperidine substituent enhanced the anti-inflammatory properties of the resulting compounds. These findings suggest that this compound could serve as a valuable building block for developing new anti-inflammatory agents .
- Analgesic Activity Assessment :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(But-3-yn-1-yl)-3-methylpiperidin-3-ylmethanol | Contains a butynyl group instead of hydroxymethyl | Potentially different reactivity due to alkyne |
| (R)-(6-Methylpiperidin-3-yl)methanol | Methyl group at position 6 instead of position 3 | Different biological activity profile |
| (R)-(-)-Diphenyl-(N-methylpiperidin-3-yl)methanol | Contains diphenyl substituents | Enhanced binding affinity due to aromatic rings |
Q & A
Q. What are the optimal synthetic routes for (3-Methylpiperidin-3-yl)methanol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of this compound derivatives often involves reductive amination or nucleophilic substitution. For example, palladium-catalyzed hydrogenation of acetylenic precursors (e.g., using Lindlar catalysts or ligand-modified Pd nanoparticles) can achieve selective reduction while preserving stereochemistry . Acidic or basic conditions may influence migration reactions in propargyl alcohol intermediates, as seen in ruthenium-catalyzed systems . To optimize yields, consider:
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to GHS guidelines for piperidine derivatives:
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (H335) and skin sensitivity (H315) .
- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .
- Emergency response : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations can map reaction pathways:
- Electrostatic potential surfaces : Identify nucleophilic sites (e.g., hydroxyl group) for functionalization .
- Transition state analysis : Simulate steric effects from the 3-methyl group on ring-opening reactions .
- AI-driven tools : Platforms like PubChem’s synthesis planners propose routes using databases of analogous piperidine derivatives .
Q. What strategies resolve contradictory data in regioselective functionalization of this compound?
- Methodological Answer : Address inconsistencies via:
- Isotopic labeling : Use deuterated reagents to track hydrogen migration in rearrangement reactions .
- Comparative kinetics : Compare reaction rates under varying pH and solvent polarities to identify dominant mechanisms .
- Cross-validation : Pair HPLC-MS data with X-ray crystallography to confirm regiochemical outcomes .
Q. How does the 3-methyl group influence the compound’s biological activity in drug discovery contexts?
- Methodological Answer : The methyl group enhances:
- Lipophilicity : LogP increases by ~0.5 units compared to unmethylated analogs, improving membrane permeability .
- Target binding : Molecular docking studies show steric complementarity with hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Metabolic stability : In vitro assays with liver microsomes indicate reduced CYP450-mediated oxidation due to steric shielding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
